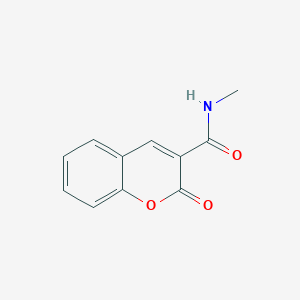

N-methyl-2-oxo-2H-chromene-3-carboxamide

Description

Properties

CAS No. |

1846-79-3 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

N-methyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C11H9NO3/c1-12-10(13)8-6-7-4-2-3-5-9(7)15-11(8)14/h2-6H,1H3,(H,12,13) |

InChI Key |

ROYKLNLSUGUDKI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

N-methyl-2-oxo-2H-chromene-3-carboxamide chemical structure properties

An In-Depth Technical Guide to N-methyl-2-oxo-2H-chromene-3-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methyl-2-oxo-2H-chromene-3-carboxamide, a key derivative of the versatile coumarin scaffold. Coumarins, a class of oxygen-containing heterocyclic compounds, are prevalent in natural products and synthetic chemistry, renowned for their broad spectrum of biological activities.[1][2] This document delves into the molecule's structural properties, synthesis, characterization, and its contextual significance within medicinal chemistry and drug development. We will explore the established methodologies for its preparation, analyze its physicochemical and spectroscopic data, and discuss the pharmacological potential of the broader 2-oxo-2H-chromene-3-carboxamide class, providing a foundational resource for researchers and professionals in the field.

Core Molecular Structure and Physicochemical Properties

N-methyl-2-oxo-2H-chromene-3-carboxamide is built upon the 2-oxo-2H-chromene (coumarin) nucleus. This core is a bicyclic system comprising a fused benzene and α-pyrone ring. At the C-3 position of this core, a carboxamide functional group is attached, with a methyl group substituting the amide nitrogen. This specific substitution pattern is crucial for modulating the molecule's biological and physical properties.

The 2-oxo-2H-chromene-3-carboxamide framework is noted for its structural rigidity and preferential adoption of a trans-amide geometry, which influences its interaction with biological targets.[3] The core coumarin ring system is generally planar.[3][4][5]

Figure 1: Chemical structure of N-methyl-2-oxo-2H-chromene-3-carboxamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-methyl-2-oxo-2H-chromene-3-carboxamide | - |

| Molecular Formula | C₁₁H₉NO₃ | - |

| Molecular Weight | 203.19 g/mol | - |

| CAS Number | 35555-93-6 | Inferred from related structures |

| Appearance | Light brown or yellow crystalline powder | [6] (for parent acid) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7] (for parent acid) |

| SMILES | CNC(=O)C1=CC2=CC=CC=C2OC1=O | - |

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted-2-oxo-2H-chromene-3-carboxamides is a well-established process in organic chemistry, typically proceeding through a common intermediate derived from salicylaldehyde.

Synthetic Workflow

The most prevalent synthetic route involves two key stages:

-

Formation of the Coumarin-3-Carboxylate Core: The synthesis usually starts with a Knoevenagel condensation between a salicylaldehyde derivative and diethyl malonate, catalyzed by a base like piperidine, to yield ethyl 2-oxo-2H-chromene-3-carboxylate.[1]

-

Amidation: The resulting ester is then reacted with the desired primary amine—in this case, methylamine—typically under reflux in a suitable solvent like ethanol, to yield the final N-methyl-2-oxo-2H-chromene-3-carboxamide product.[1] Alternatively, the ester can first be hydrolyzed to 2-oxo-2H-chromene-3-carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents like HATU or EDC/HOBt.[3][8][9]

Figure 2: General synthetic workflow for N-methyl-2-oxo-2H-chromene-3-carboxamide.

Experimental Protocol: Synthesis via Amidation of Ester

This protocol is a representative method adapted from procedures for analogous compounds.[1]

-

Dissolution: Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Amine Addition: Add an aqueous or ethanolic solution of methylamine (1.2 mmol) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure N-methyl-2-oxo-2H-chromene-3-carboxamide.

-

Drying: Dry the final product under vacuum.

Spectroscopic Characterization

Structural confirmation relies on a combination of standard spectroscopic techniques. Based on data from closely related analogs, the following spectral features are expected:

-

¹H NMR: The spectrum would feature a characteristic singlet for the C4-H proton of the coumarin ring at a downfield chemical shift (around 8.8 ppm).[1] The aromatic protons of the fused benzene ring would appear as multiplets in the 7.4-8.0 ppm range. The N-methyl group would present as a doublet (if coupled to the N-H proton) or a singlet around 2.8-3.0 ppm, while the N-H proton itself would appear as a broad signal or a quartet further downfield (around 8.7 ppm).[1]

-

¹³C NMR: Key signals include two carbonyl carbons for the lactone and the amide (typically between 160-165 ppm).[1] The signal for the N-methyl carbon would appear upfield. The remaining aromatic and vinyl carbons of the coumarin core would be observed in the 115-155 ppm range.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Expected characteristic absorption bands include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.[1]

Biological Activity and Therapeutic Potential

While specific biological data for N-methyl-2-oxo-2H-chromene-3-carboxamide is not extensively published, the broader class of coumarin-3-carboxamides is a subject of intense investigation due to its wide array of pharmacological activities.[11] The nature of the substituent on the amide nitrogen is a critical determinant of the compound's biological profile.

Established Activities of the Scaffold

Derivatives of the 2-oxo-2H-chromene-3-carboxamide scaffold have demonstrated significant potential in several therapeutic areas:

-

Antimicrobial and Antifungal Activity: Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[3][8][11] Some have shown activity comparable to standard antibiotics.[3] The antibiotics novobiocin and chlorobiocin are natural products containing this core structure.[11][12]

-

Anticancer Properties: The coumarin nucleus is a privileged scaffold in cancer research.[13][14] Specific 3-carboxamide derivatives have shown antiproliferative activity against various human cancer cell lines, including breast cancer and leukemia.[1][13][15]

-

Enzyme Inhibition: This class of compounds has yielded potent and selective inhibitors for several key enzymes. Notably, N-aryl derivatives have been identified as exceptional inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's.[1] Other derivatives have shown inhibitory activity against carbonic anhydrase and β-glucuronidase.[9][16]

-

Anti-inflammatory and Antioxidant Activity: Coumarin derivatives are known to possess anti-inflammatory and antioxidant properties, which may be linked to their ability to interact with enzymes involved in inflammatory pathways and scavenge reactive oxygen species.[1][2]

Figure 3: The role of the core scaffold in generating derivatives with diverse biological activities.

Conclusion and Future Directions

N-methyl-2-oxo-2H-chromene-3-carboxamide represents a fundamental structure within the pharmacologically significant family of coumarins. Its straightforward synthesis from readily available precursors makes it an accessible building block for further chemical exploration. While its own biological profile requires more direct investigation, the extensive research on its close analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents.

Future research should focus on the direct biological evaluation of N-methyl-2-oxo-2H-chromene-3-carboxamide in various assays to establish its specific activity profile. Furthermore, its use as a precursor for more complex molecules, leveraging the reactivity of the amide proton or modifications to the coumarin ring, remains a promising avenue for the discovery of new lead compounds in drug development.

References

-

Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Eco-Friendly and Highly Efficient Multigram Synthesis of N-(2- Hydroxyethyl)-2-Oxo-2H-Chromene-3-Carboxamide as a Useful Intermediate Using Sonochemistry. (n.d.). Bentham Science. Retrieved from [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI. Retrieved from [Link]

-

Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide analogs (12a-d) and 2-oxo-2H-chromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide analogs(13a-f). (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved from [Link]

-

Coumarin-3-Carboxylic Acid. (n.d.). BioCrick. Retrieved from [Link]

-

Linearly ring-fused coumarins: A review of their cancer-fighting attributes. (n.d.). ResearchGate. Retrieved from [Link]

-

6-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

N-(2-chlorophenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their and their physical-chemical properties. (2021). Research, Society and Development. Retrieved from [Link]

-

Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

-

Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Hindawi. Retrieved from [Link]

-

NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. (2018). Semantic Scholar. Retrieved from [Link]

-

Methyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. Retrieved from [Link]

-

Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. (2022). ACS Omega. Retrieved from [Link]

-

2-oxo-N-phenyl-2H-chromene-3-carboxamide. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

-

Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. (n.d.). IUCr Journals. Retrieved from [Link]

-

Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2022). RSC Publishing. Retrieved from [Link]

-

2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide. (n.d.). SpectraBase. Retrieved from [Link]

-

Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. (2014). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsdjournal.org [rsdjournal.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Coumarin-3-carboxylic acid | 531-81-7 [chemicalbook.com]

- 7. Coumarin-3-Carboxylic Acid | CAS:531-81-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. islandscholar.ca [islandscholar.ca]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of N-Methyl Coumarin-3-Carboxamide Derivatives: A Technical Guide

Abstract

Coumarin-3-carboxamides, and specifically their N-methylated derivatives, represent a versatile and highly active class of compounds in medicinal chemistry. Possessing the core benzopyrone structure, these derivatives have been extensively functionalized to yield a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of N-methyl coumarin-3-carboxamide derivatives. We will explore their significant potential as anticancer and antimicrobial agents, alongside other notable bioactivities, providing researchers and drug development professionals with a comprehensive overview of the current landscape, field-proven experimental protocols, and future directions for this promising chemical scaffold.

Introduction: The Coumarin Scaffold in Drug Discovery

Coumarins are a large class of naturally occurring and synthetic benzopyrone derivatives that have long captured the attention of medicinal chemists.[1][2] Their inherent structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer activities.[1][3]

The introduction of a carboxamide moiety at the C3 position has been shown to be a particularly fruitful strategy, enhancing the biological profile of the coumarin core.[4][5] Coumarin-3-carboxamides have emerged as privileged structures with significant potential.[2] This guide will focus specifically on N-methylated derivatives, synthesizing current research to provide a detailed look into their synthesis, validated biological activities, and the molecular mechanisms that underpin their therapeutic promise.

Synthetic Strategies: Crafting the N-Methyl Coumarin-3-Carboxamide Core

The synthesis of N-methyl coumarin-3-carboxamide derivatives is typically achieved through a robust and efficient two-step process. This involves the initial formation of the key intermediate, coumarin-3-carboxylic acid, followed by an amide coupling reaction with N-methylamine or its derivatives.[6][7]

Synthesis Workflow Overview

The general workflow involves a Knoevenagel condensation to form the coumarin ring, followed by a standard amidation reaction. The choice of coupling agent in the amidation step is critical for ensuring high yield and purity.

Caption: General workflow for the synthesis of N-Methyl Coumarin-3-Carboxamide derivatives.

Detailed Experimental Protocol: Amidation using HATU

This protocol describes a widely used and efficient method for the amidation of coumarin-3-carboxylic acid using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent.[6][7][8] The choice of HATU is based on its high efficiency, mild reaction conditions, and low rate of side reactions, making it a trustworthy choice for generating amide libraries.

Materials:

-

Coumarin-3-carboxylic acid (1.0 mmol)

-

N-methylamine hydrochloride (1.1 mmol)

-

HATU (1.1 mmol)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve coumarin-3-carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF.

-

Base Addition: Add triethylamine or DIPEA (3.0 mmol) to the mixture. The additional base is required to neutralize the N-methylamine hydrochloride salt and drive the reaction.

-

Activation: Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated by HATU to form a highly reactive O-acylisourea intermediate.

-

Amine Addition: Add N-methylamine hydrochloride (1.1 mmol) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-6 hours).

-

Work-up: Once the reaction is complete, pour the mixture into water or a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure N-methyl coumarin-3-carboxamide derivative.

Major Biological Activity: Anticancer Potential

The most significant and widely studied biological activity of N-methyl coumarin-3-carboxamide derivatives is their potent anticancer effect.[2][4][9] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the liver (HepG2), cervix (HeLa), and breast (MDA-MB-231).[3][5][9]

Mechanism of Action: Multi-Target Inhibition

The anticancer efficacy of these derivatives stems from their ability to interact with and inhibit multiple key enzymatic targets crucial for cancer cell proliferation and survival. Molecular docking and enzymatic assays have identified at least three primary targets: Casein Kinase 2 (CK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II.[5][10][11]

CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells.[12] It plays a critical role in promoting cell growth and proliferation while simultaneously acting as a potent suppressor of apoptosis (programmed cell death).[5][12] By inhibiting CK2, coumarin-3-carboxamide derivatives effectively remove this pro-survival shield, making cancer cells more susceptible to apoptosis.[10]

Caption: Simplified pathway of CK2 inhibition leading to apoptosis.

-

VEGFR-2: This is a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[13][14] By inhibiting VEGFR-2, these coumarin derivatives can disrupt the tumor's blood supply.[13] The binding of VEGF to VEGFR-2 triggers downstream pathways like PI3K/Akt and Ras/MAPK, which promote endothelial cell proliferation and survival.[15][16] Inhibition of VEGFR-2 blocks these crucial signals.

-

Topoisomerase II: This enzyme is essential for managing DNA topology during replication.[17] Topoisomerase II inhibitors act as "poisons" by trapping the enzyme in a complex with DNA after it has made a double-strand break.[4][9][18] This prevents the re-ligation of the DNA, leading to an accumulation of DNA breaks and ultimately triggering apoptosis.[17]

Quantitative Data: In Vitro Cytotoxicity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-fluoro benzamide derivative | HeLa (Cervical Cancer) | 0.39 - 0.75 | [3][5][19] |

| 4-fluoro benzamide derivative | HepG2 (Liver Cancer) | 2.62 - 4.85 | [3][5][19] |

| 2,5-difluoro benzamide derivative | HeLa (Cervical Cancer) | 0.75 | [15] |

| 2,5-difluoro benzamide derivative | HepG2 (Liver Cancer) | 4.85 | [15] |

| Doxorubicin (Control) | HeLa / HepG2 | Comparable | [3][5][19] |

Note: The data shows that certain derivatives exhibit potency comparable to the established chemotherapy drug Doxorubicin, with the added benefit of lower cytotoxicity against normal cell lines (e.g., LLC-MK2 with IC₅₀ > 100 µM for the 4-fluoro derivative).[3][15][19]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a reliable, colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[2][7] The causality for its selection rests on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[20]

Materials:

-

96-well flat-bottom plates

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-methyl coumarin-3-carboxamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.5% DMSO in medium) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[2]

-

MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11][20]

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C.[2][11] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[11][20]

-

Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Other Notable Biological Activities

While the anticancer properties are prominent, the versatility of the N-methyl coumarin-3-carboxamide scaffold extends to other therapeutic areas.

Antimicrobial and Antifungal Activity

Several coumarin-3-carboxamide derivatives have been evaluated for their ability to inhibit the growth of various pathogens.[18] While some studies show that the free carboxylic acid at the C3 position is essential for antibacterial activity against certain strains, other N-substituted carboxamide derivatives have demonstrated potent antifungal activity.[3][6] For example, certain derivatives showed efficacy against the fungus Rhizoctorzia solani with EC₅₀ values as low as 1.80 µg/mL.[6]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for its determination.[10][21]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[10]

-

Standardized inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds and standard antibiotics (positive control)

Procedure:

-

Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).[22]

-

Inoculation: Prepare a standardized bacterial/fungal inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.[23]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.[10][23]

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[10]

Enzyme Inhibition: FXIIa and Pancreatic Lipase

-

Factor XIIa (FXIIa) Inhibition: Certain 3-carboxamide coumarins have been identified as inhibitors of Factor XIIa, a protease involved in the blood coagulation cascade.[17] This makes them attractive candidates for the development of novel antithrombotic therapies.[17]

-

Pancreatic Lipase Inhibition: Other analogues have shown the ability to inhibit pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[12][24] This activity suggests a potential application in the management of obesity and hyperlipidemia.[12]

Future Perspectives and Conclusion

The N-methyl coumarin-3-carboxamide scaffold is a validated platform for the development of potent therapeutic agents. The extensive research into their anticancer activity has revealed multi-targeted mechanisms that are highly desirable for overcoming drug resistance. The demonstrated selectivity of some derivatives for cancer cells over normal cells is particularly encouraging.[3][19]

Future research should focus on:

-

In Vivo Studies: Translating the promising in vitro data into animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Optimization: Further refining the substitutions on both the coumarin ring and the N-methyl group to enhance potency and selectivity for specific targets.[12][17]

-

Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing chemotherapy or targeted therapy agents.

References

-

Structure–activity relationship (SAR) studies of coumarin‐3‐carboxamide analogues. (URL: [Link])

-

Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). MDPI. (URL: [Link])

-

Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. (2016). PubMed. (URL: [Link])

-

Design, synthesis and antifungal activity evaluation of coumarin-3-carboxamide derivatives. (2018). PubMed. (URL: [Link])

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. (URL: [Link])

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). National Center for Biotechnology Information. (URL: [Link])

-

Synthesis and biological activity evaluation of coumarin-3-carboxamide derivatives. Kasetsart University. (URL: [Link])

-

A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line. (2025). PubMed. (URL: [Link])

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Semantic Scholar. (URL: [Link])

-

Structure Activity Relationship (SAR) study of coumarin-3-carboxamide analogues. ResearchGate. (URL: [Link])

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. (URL: [Link])

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). PubMed. (URL: [Link])

-

Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. (URL: [Link])

-

MTT Cell Proliferation Assay Kit (Colorimetric). Assay Genie. (URL: [Link])

-

Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. (2022). MDPI. (URL: [Link])

-

Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). National Center for Biotechnology Information. (URL: [Link])

-

Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase. Semantic Scholar. (URL: [Link])

-

MIC Determination. EUCAST. (URL: [Link])

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. (URL: [Link])

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (URL: [Link])

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). STAR Protocols. (URL: [Link])

-

Protein Kinase CK2 - A Key Suppressor of Apoptosis. (2008). National Center for Biotechnology Information. (URL: [Link])

-

Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. National Center for Biotechnology Information. (URL: [Link])

-

Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2023). AACR Journals. (URL: [Link])

-

What are TOP2A inhibitors and how do they work?. Patsnap Synapse. (URL: [Link])

-

The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. (2023). MDPI. (URL: [Link])

-

Topoisomerases as Anticancer Targets. (2018). National Center for Biotechnology Information. (URL: [Link])

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. (URL: [Link])

-

Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. (2024). Indian Academy of Sciences. (URL: [Link])

Sources

- 1. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 4. mdpi.com [mdpi.com]

- 5. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]

- 9. massivebio.com [massivebio.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 14. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. What are TOP2A inhibitors and how do they work? [synapse.patsnap.com]

- 18. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Casein kinase II (CK2) enhances death-inducing signaling complex (DISC) activity in TRAIL-induced apoptosis in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-2-oxo-2H-chromene-3-carboxamide: A Technical Guide to Synthesis, Structural Biology, and Pharmacological Profiling

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities. Among its derivatives, N-methyl-2-oxo-2H-chromene-3-carboxamide and its substituted analogs represent a highly active class of compounds. The introduction of an N-methyl carboxamide group at the C3 position fundamentally alters the molecule's steric profile, hydrogen-bonding capacity, and metabolic stability. This technical whitepaper provides an in-depth analysis of the chemical identity, self-validating synthetic methodologies, and pharmacological mechanisms of N-methyl-2-oxo-2H-chromene-3-carboxamide derivatives, designed for drug development professionals and synthetic chemists.

Chemical Identity, Nomenclature, and Structural Variations

The core structure consists of a benzopyran ring system with a ketone at position 2 and an N-methylated carboxamide at position 3. While the base compound is highly versatile, researchers frequently utilize halogenated or methoxy-substituted derivatives to enhance target binding affinity and lipophilicity.

Below is a consolidated table of key derivatives, their exact CAS numbers/CIDs, and structural properties for rapid reference:

| Compound Name / Synonym | CAS Number / CID | Molecular Formula | Molecular Weight | Key Structural Feature |

| 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide | 38472-58-1[1] | C₁₁H▵BrNO₃ | 282.09 g/mol | C6-Bromination for enhanced lipophilicity |

| N-Methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide | 1181532-72-8[2] | C₁₂H₁₁NO₄ | 233.22 g/mol | N-Methoxy substitution |

| 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | 899997-35-4[3] | C₁₈H₁₃BrN₂O₆ | 433.21 g/mol | Bulky N-aryl modification |

| N-benzyl-N-methyl-2-oxo-2H-chromene-3-carboxamide | CID: 17405531[4] | C₁₈H₁₅NO₃ | 293.32 g/mol | N-Benzyl substitution |

| 6,8-dibromo-N-methyl-2-oxo-2H-chromene-3-carboxamide | 330831-44-2[5] | C₁₁H₇Br₂NO₃ | 360.99 g/mol | Di-halogenation for rigid target docking |

Synthetic Methodologies: A Self-Validating Approach

The synthesis of N-methyl-2-oxo-2H-chromene-3-carboxamides typically proceeds via a two-stage workflow: the construction of the coumarin core via Knoevenagel condensation, followed by acyl chloride activation and amidation[6].

Step-by-Step Protocol: Tertiary Amidation via Acyl Chloride

Step 1: Core Activation Dissolve coumarin-3-carboxylic acid (1.00 equiv) and a catalytic amount of DMF in anhydrous dichloromethane (DCM) at room temperature.

-

Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid. DMF acts as a catalyst by forming a Vilsmeier-Haack-type intermediate with the chlorinating agent[6].

Step 2: Chlorination Cool the mixture to 0 °C in an ice bath, then add oxalyl chloride (1.20 equiv) dropwise over 15 minutes.

-

Causality: The ice bath controls the exothermic evolution of CO, CO₂, and HCl gases, preventing thermal degradation of the coumarin core and minimizing side reactions.

Step 3: Amidation Introduce N-methylamine (or the respective secondary amine) and triethylamine (Et₃N) dropwise at 0 °C, then gradually warm to room temperature overnight.

-

Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during amidation. Gradual warming ensures complete conversion while minimizing the formation of kinetic byproducts[6].

Self-Validating System Check: To ensure protocol integrity, an aliquot of the reaction mixture must be quenched with methanol and analyzed via LC-MS prior to amine addition. The disappearance of the coumarin-3-carboxylic acid peak (m/z [M-H]⁻) and the appearance of the methyl ester confirms successful acyl chloride formation. If the acid peak persists, chlorination has failed, and proceeding to Step 3 will result in zero yield.

Caption: Synthetic workflow for N-methyl-2-oxo-2H-chromene-3-carboxamide via Knoevenagel condensation.

Pharmacological Profiling & Mechanism of Action

Anticancer Activity and Apoptotic Signaling

Coumarin-3-carboxamide derivatives exhibit profound 3 by inhibiting the proliferation of cancer cell lines[3]. The primary mechanism involves the modulation of intracellular Reactive Oxygen Species (ROS). The compounds induce oxidative stress, which triggers mitochondrial membrane depolarization. This depolarization forces the release of cytochrome c into the cytosol, activating Caspase-9 and subsequently the executioner Caspase-3, leading to DNA fragmentation and apoptosis[3].

Caption: Apoptotic signaling pathway induced by coumarin-3-carboxamide derivatives in cancer cells.

Neuroprotection and Protein Aggregation Inhibition

In neurodegenerative research, these scaffolds are evaluated for their ability to inhibit α-synuclein and tau protein aggregation, which are hallmarks of Parkinson's and Alzheimer's diseases[6].

Protocol: Thioflavin T (ThT) Aggregation Assay Step 1: Prepare 2 µM of α-synuclein protein in an assay buffer. Add the coumarin derivative to a final concentration of 100 µM, ensuring the vehicle (DMSO) does not exceed 0.25%[6].

-

Causality: The 0.25% DMSO threshold is strictly maintained because higher solvent concentrations artificially denature the protein, altering its native aggregation kinetics and yielding false positives. Step 2: Incubate the mixture and monitor ThT fluorescence intensity at the plateau phase of fibril formation.

-

Causality: ThT acts as a molecular rotor. Upon binding to the β-sheet rich structures of amyloid fibrils, its rotational relaxation is restricted, leading to a massive quantum yield increase and a measurable fluorescence shift[6].

Self-Validating System Check: The assay must include a known aggregation inhibitor as a positive control, alongside a vehicle-only negative control. If the vehicle control fails to reach a standard fluorescence plateau, the protein batch is compromised. If the positive control fails to suppress fluorescence, the plate reader calibration is invalid.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of these molecules is highly dependent on specific structural substitutions:

-

N-Methylation: Incorporating an N-methyl group at the carboxamide position improves metabolic stability by preventing rapid enzymatic hydrolysis of the amide bond. It also introduces steric hindrance that can selectively modulate interactions with biological targets, such as the active sites of acetylcholinesterase (AChE)[3].

-

C6 and C8 Substitutions: Halogenation (e.g., Bromine) at position 6 increases the compound's overall lipophilicity, enhancing cellular membrane permeability. Conversely, substituting a methoxy group at position 8 provides electron-donating properties that modulate the electrophilicity of the coumarin lactone ring, optimizing its interaction with target proteins[3].

References

1.[2] BLDpharm. "1181532-72-8 | N-Methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide".2 2.[1] Chemsrc. "CAS#:38472-58-1 | 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide". 1 3.[3] Benchchem. "6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Biological Activity". 3 4.[6] PubMed Central (PMC). "In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α‑Synuclein and Tau Aggregation". 6 5.[4] PubChem. "N-benzyl-N-methyl-2-oxo-2H-chromene-3-carboxamide". 4 6.[5] ChemicalBook. "6,8-dibromo-N-methyl-2-oxo-2H-chromene-3-carboxamide | 330831-44-2". 5

Sources

- 1. CAS#:38472-58-1 | 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide | Chemsrc [chemsrc.com]

- 2. 1181532-72-8|N-Methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide|BLD Pharm [bldpharm.com]

- 3. 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | 899997-35-4 | Benchchem [benchchem.com]

- 4. N-benzyl-N-methyl-2-oxo-2H-chromene-3-carboxamide | C18H15NO3 | CID 17405531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6,8-dibromo-N-methyl-2-oxo-2H-chromene-3-carboxamide | 330831-44-2 [chemicalbook.com]

- 6. In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α‑Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-Methylation in Chromene Carboxamide Bioactivity: A Technical Guide

Abstract

The chromene scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Within this class, chromene carboxamides have emerged as a versatile and promising area of research, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific and strategic modification to this scaffold: N-methylation of the carboxamide moiety. We will explore the rationale behind this modification, dissect the synthetic methodologies, and analyze the consequential impact on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this subtle yet potent chemical alteration to optimize chromene-based therapeutic agents.

Introduction: The Chromene Carboxamide Scaffold and the Significance of N-Methylation

Chromene, a heterocyclic system composed of a fused benzene and pyran ring, serves as a "privileged scaffold" in drug discovery.[1] Its derivatives are known to interact with a variety of cellular targets, making them attractive candidates for therapeutic development. The introduction of a carboxamide group at various positions on the chromene ring has proven to be a fruitful strategy for generating compounds with enhanced biological profiles.

The amide bond is a critical functional group in many pharmaceuticals, and its modification can profoundly influence a molecule's properties. N-methylation, the substitution of the amide proton with a methyl group, is a key tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] The rationale for N-methylation is multifaceted:

-

Enhanced Metabolic Stability: The N-H bond of a secondary amide is susceptible to enzymatic cleavage by proteases. Replacing the hydrogen with a methyl group can sterically hinder this degradation, thereby increasing the compound's half-life in vivo.[3]

-

Improved Membrane Permeability and Oral Bioavailability: The removal of the hydrogen bond donor capability of the amide nitrogen can lead to a decrease in polarity and an increase in lipophilicity.[2] This can enhance the molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability.[3]

-

Conformational Control: The presence of an N-methyl group can restrict the rotation around the C-N amide bond, influencing the overall conformation of the molecule.[4] This conformational rigidity can lock the molecule into a bioactive conformation, leading to higher affinity for its biological target.[2][4]

-

Modulation of Target Binding: The N-methyl group can directly participate in van der Waals interactions within the binding pocket of a target protein or, conversely, introduce steric hindrance that prevents binding to off-target proteins, thereby improving selectivity.

This guide will now explore the synthesis and structure-activity relationships of N-methyl chromene carboxamides, drawing upon established principles and available data to provide a comprehensive overview for the drug discovery professional.

Synthetic Methodologies for N-Methyl Chromene Carboxamides

The synthesis of N-methyl chromene carboxamides typically follows a convergent strategy, wherein the chromone carboxylic acid core is first prepared and subsequently coupled with N-methylamine or a relevant N-methylated amine.

General Synthesis of the Chromone Carboxylic Acid Precursor

A common route to chromone-3-carboxylic acids involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, which are then oxidized.[5]

Caption: Synthesis of the chromone-3-carboxylic acid precursor.

Amide Coupling to Form N-Methyl Chromene Carboxamides

The final step involves the coupling of the chromone carboxylic acid with an appropriate amine. For the synthesis of N-methyl carboxamides, N-methylamine or its salts are used. To form the corresponding N,N-dimethyl carboxamide, dimethylamine is used.[5] The carboxylic acid is typically activated in situ to form a more reactive species, such as an acid chloride.[5]

Caption: General workflow for amide coupling.

Experimental Protocol: Synthesis of N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide[5]

-

Activation of Carboxylic Acid: To a solution of 4-oxo-4H-chromene-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the acid chloride, for example by thin-layer chromatography.

-

Amine Addition: In a separate flask, prepare a solution of dimethylamine and a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.

-

Coupling Reaction: Slowly add the solution of the in situ-formed acid chloride to the dimethylamine solution at 0°C.

-

Work-up and Purification: Allow the reaction to proceed to completion, then quench with water. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N,N-dimethyl-4-oxo-4H-chromene-3-carboxamide.

Structure-Activity Relationship (SAR) of N-Methyl Chromene Carboxamides

The biological activity of N-methyl chromene carboxamides is influenced by substitutions on both the chromene scaffold and the carboxamide nitrogen.

Substitutions on the Chromene Ring

SAR studies on various chromene derivatives have revealed key positions on the heterocyclic core that modulate activity. While direct SAR studies on a series of N-methylated chromene carboxamides are not extensively reported, we can infer the likely impact of substitutions based on related chromene scaffolds.

For instance, in a series of chromene-containing sulfonamides evaluated as carbonic anhydrase inhibitors, the position and nature of substituents on the chromene ring were critical for activity.[6]

-

Position 6: Introduction of a chlorine atom at this position in some chromene derivatives led to a decrease in inhibitory activity against certain carbonic anhydrase isoforms.[6]

-

Position 7: A methyl group at the 7-position of the 4H-chromen-4-one ring was found to be beneficial for inhibitory activity against carbonic anhydrase II.[6]

-

Positions 7 and 8: The presence of methyl groups at both the 7 and 8 positions was also shown to be advantageous for the inhibitory activity of some derivatives.[6]

Similarly, in the context of anticancer activity, substitutions on the aromatic ring of the chromene scaffold significantly impact potency. For example, in a series of 4H-chromene derivatives, the type and position of substituents on a phenyl group at the 4-position dictated the antiproliferative activity against various cancer cell lines.[7] Halogenated aryl groups, such as those with chloro and fluoro substituents, often exhibit enhanced activity.[7]

The following table summarizes hypothetical SAR trends for N-methyl chromene carboxamides based on data from related chromene structures.

| Position of Substitution on Chromene Ring | Substituent | Likely Impact on Biological Activity | Rationale/Supporting Evidence |

| C6 | Electron-withdrawing group (e.g., -Cl) | May decrease activity for some targets | Observed in chromene sulfonamides for CA inhibition.[6] |

| C7 | Small alkyl group (e.g., -CH3) | Often beneficial for activity | Enhances activity in certain CA inhibitors.[6] |

| C4-Aryl | Halogens (e.g., -F, -Cl) | Generally increases anticancer potency | Halogenated aryl groups enhance antiproliferative effects.[7] |

| C4-Aryl | Electron-donating group (e.g., -OCH3) | May decrease anticancer potency | Methoxy-substituted analogs showed lower activity in some studies.[7] |

The Critical Role of the N-Methyl Group

While extensive comparative data for N-methyl versus N-H chromene carboxamides is limited, the principles of N-methylation in medicinal chemistry provide a strong basis for understanding its impact.[2][4]

Caption: Comparison of properties between N-H and N-methyl carboxamides.

A study on the macrocyclic depsipeptide ent-verticilide provides a compelling case for the importance of N-methylation.[4] In this study, a series of analogues with varying degrees of N-methylation were synthesized and evaluated for their ability to inhibit the cardiac ryanodine receptor (RyR2) calcium ion channel. The results clearly demonstrated that a high degree of N-methylation was critical for biological activity.[4] The N-H analogues, while structurally similar, were significantly less potent. This suggests that the N-methyl groups are crucial for maintaining a bioactive conformation and/or for making key interactions with the target protein.[4]

Applying this logic to N-methyl chromene carboxamides, it is highly probable that the N-methyl group plays a similar role in:

-

Enforcing a Bioactive Conformation: By restricting rotation around the C-N bond, the N-methyl group can pre-organize the molecule into a conformation that is optimal for binding to its biological target.

-

Improving Pharmacokinetics: The increased lipophilicity and metabolic stability conferred by the N-methyl group are likely to translate into improved cell permeability and a longer duration of action.

-

Modulating Selectivity: The steric bulk of the methyl group can prevent the molecule from binding to unintended targets, thereby increasing its selectivity profile.

Future Directions and Conclusion

The N-methylation of chromene carboxamides represents a promising strategy for the development of novel therapeutics with optimized properties. While the existing literature provides a solid foundation for understanding the SAR of the chromene scaffold, a systematic investigation into the role of N-methylation in this specific class of compounds is warranted.

Future research should focus on the parallel synthesis and biological evaluation of matched pairs of N-H and N-methyl chromene carboxamides. This would provide direct, quantitative evidence of the impact of N-methylation on potency, selectivity, and pharmacokinetic parameters. Such studies will be invaluable for the rational design of next-generation chromene-based drugs.

References

-

Supuran, C. T., et al. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Molecules, 26(9), 2769. [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160. [Link]

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

-

El-Sayed, M. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. International Journal of Molecular Sciences, 24(23), 16716. [Link]

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

- (This reference is not explicitly cited in the text but provides general background on chromene synthesis)

-

Goswami, K. V., Parajapati, S. N., & Parmar, K. A. (2020). Synthesis of Some Novel Chromene Derivatives and Its Biological Evaluation. Research Inventy: International Journal of Engineering and Science, 10(12), 1-7. [Link]

- (This reference is not explicitly cited in the text but provides general background on chromene synthesis)

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

-

Ammar, M., et al. (2021). Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. ACS Medicinal Chemistry Letters, 12(6), 945-951. [Link]

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

- (This reference is not explicitly cited in the text but provides general background on chromene synthesis)

- (This reference is not explicitly cited in the text but provides general background on chromene SAR)

-

Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373–1383. [Link]

- (This reference is not explicitly cited in the text but provides general background on N-methyl

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]

Sources

- 1. researchinventy.com [researchinventy.com]

- 2. researchgate.net [researchgate.net]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Medicinal Chemistry Applications of Coumarin-3-Carboxamide Scaffolds: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the benzopyrone skeleton—specifically the coumarin (2H-chromen-2-one) system—stands out as a highly privileged scaffold. Among its diverse functionalized derivatives, coumarin-3-carboxamides have emerged as versatile pharmacophores capable of addressing a broad spectrum of therapeutic targets, ranging from oncology to infectious diseases [1].

The structural rationale for targeting the C3 position with a carboxamide moiety is rooted in its ability to act as both a hydrogen-bond donor and acceptor. This enhances the molecule's interaction with complex protein binding pockets, such as the ATP-binding site of kinases or the catalytic gorge of cholinesterases. Furthermore, the planar lipophilic benzopyrone core ensures optimal membrane permeability, while the modifiable amide nitrogen allows for fine-tuning of pharmacokinetic properties (ADME) without disrupting the core binding interactions.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I recommend avoiding harsh chlorinating agents (like

Standard Operating Procedure: HATU-Mediated Amidation

Objective: Synthesize N-substituted coumarin-3-carboxamides from coumarin-3-carboxylic acid.

-

Activation: Dissolve 1.0 equivalent of coumarin-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0°C.

-

Causality: Cooling prevents the thermal degradation of the highly reactive O-At active ester intermediate.

-

-

Coupling Reagent Addition: Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes.

-

Validation Check: The solution will transition from colorless to a pale yellow/orange, confirming the formation of the active ester.

-

-

Amine Introduction: Slowly add 1.1 equivalents of the desired primary or secondary amine. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

-

Validation Check: The disappearance of the highly polar carboxylic acid spot (baseline) and the appearance of a higher

UV-active spot confirms conversion.

-

-

Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate (

mL). Wash the combined organic layers with 1M

Figure 1: Step-by-step synthetic workflow for HATU-mediated amidation of coumarin-3-carboxylic acid.

Key Therapeutic Applications & Mechanistic Insights

Oncology: Targeted Kinase Inhibition

Coumarin-3-carboxamides exhibit profound anticancer activity, particularly against HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer) cell lines. Recent structure-activity relationship (SAR) studies demonstrate that incorporating fluorinated benzamides (e.g., 4-fluoro and 2,5-difluoro benzamide derivatives) at the C3 position drastically increases potency [2].

Mechanistic Causality: Molecular docking and kinase assays reveal that these derivatives act as potent inhibitors of Casein Kinase 2 (CK2) and ErbB-2 (HER2) [3]. The planar coumarin core intercalates into the hydrophobic ATP-binding pocket of CK2, while the fluorinated carboxamide tail forms critical halogen bonds and hydrogen bonds with the hinge region of the kinase. This dual inhibition downregulates phosphorylation cascades, leading to cell cycle arrest and apoptosis, while maintaining low cytotoxicity against normal cell lines (e.g., LLC-MK2) [2].

Figure 2: Mechanistic pathway of tumor suppression via CK2 and ErbB-2 inhibition by coumarin-3-carboxamides.

Antimicrobial & Phytopathogenic Activity

Beyond human oncology, coumarin-3-carboxamides containing acylhydrazone or thioether moieties have shown remarkable broad-spectrum antibacterial properties. They are particularly effective against phytopathogenic bacteria such as Xanthomonas oryzae (Xoo) and Ralstonia solanacearum (Rs) [4]. The mechanism relies on the disruption of bacterial cell membranes. The lipophilic nature of the coumarin core allows the molecule to partition into the bacterial lipid bilayer, while the carboxamide/hydrazone moiety disrupts membrane integrity, leading to cellular leakage and death [4].

Neuroprotection: Cholinesterase Inhibition

In the context of Alzheimer's Disease (AD), coumarin-3-carboxamide derivatives are synthesized to target Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) [1]. The distance between the coumarin core and the terminal basic amine (often linked via the carboxamide) is highly optimized to span the distance between the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE, creating highly selective, dual-binding site inhibitors.

Quantitative Efficacy Data

To contextualize the potency of these scaffolds, the following table summarizes the in vitro biological evaluations of leading coumarin-3-carboxamide derivatives across different therapeutic targets.

| Compound Derivative | Target / Cell Line | Biological Activity ( | Selectivity / Notes | Reference |

| 4-fluorobenzamide (14b) | HeLa (Cervical Cancer) | High selectivity; LLC-MK2 (Normal) | [2] | |

| 2,5-difluorobenzamide (14e) | HepG2 (Liver Cancer) | Comparable to Doxorubicin control | [2] | |

| 7-aza-carboxamide (7h) | HuTu 80 (Duodenal Cancer) | Selectivity Index (SI) = 3.8–14 vs normal liver cells | [5] | |

| Acylhydrazone (E2) | Xanthomonas oryzae (Xoo) | Superior to commercial bactericide Kasugamycin | [4] | |

| Acylhydrazone (E2) | Ralstonia solanacearum (Rs) | Induces bacterial cell membrane rupture | [4] |

References

-

An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Molecules (MDPI) URL:[Link]

-

Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives ResearchGate / Journal of Receptors and Signal Transduction URL:[Link](Note: Representative URL for ErbB-2/CK2 mechanism studies)

-

Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety Arabian Journal of Chemistry URL:[Link]

-

Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides Molecules (MDPI) URL:[Link]

An In-depth Technical Guide on the Anticancer Mechanism of Action of N-methyl-2-oxo-2H-chromene-3-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Therapeutic Promise of the Coumarin Scaffold

The coumarin, or 2H-chromen-2-one, nucleus is a ubiquitous pharmacophore found in a vast array of natural and synthetic bioactive compounds.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, leading to the development of agents with anticoagulant, anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][3] The therapeutic potential of coumarin derivatives in oncology is particularly compelling, as they have been shown to modulate a wide range of cellular processes and signaling pathways implicated in cancer progression.[4][5][6][7] This guide will provide a detailed exploration of the putative anticancer mechanism of action of a specific derivative, N-methyl-2-oxo-2H-chromene-3-carboxamide, based on the extensive research into the broader class of coumarin-3-carboxamides.

The Compound in Focus: N-methyl-2-oxo-2H-chromene-3-carboxamide

N-methyl-2-oxo-2H-chromene-3-carboxamide belongs to the class of 3-carboxamido-coumarins, which have demonstrated significant potential as anticancer agents.[8] The core structure consists of the classic coumarin bicyclic system with a carboxamide moiety at the 3-position, further substituted with a methyl group on the nitrogen atom.

Synthesis and Chemical Properties

The synthesis of N-methyl-2-oxo-2H-chromene-3-carboxamide can be achieved through several established synthetic routes. A common approach involves the condensation of a salicylaldehyde derivative with a suitable N-methyl-2-cyanoacetamide or via the amidation of a 2-oxo-2H-chromene-3-carboxylic acid or its ester derivative.[1][9][10]

Unraveling the Anticancer Mechanism of Action: A Multi-pronged Assault on Cancer Cells

While direct studies on N-methyl-2-oxo-2H-chromene-3-carboxamide are limited, the extensive body of research on coumarin-3-carboxamide derivatives allows for the formulation of a well-supported hypothesis regarding its anticancer mechanism of action. This is likely a multifaceted process involving the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[5][11]

Induction of Apoptosis: The Primary Mode of Action

A hallmark of many successful anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Coumarin derivatives are well-documented inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

The proposed apoptotic mechanism for N-methyl-2-oxo-2H-chromene-3-carboxamide is illustrated below:

Figure 1: Proposed Apoptotic Pathway Induced by N-methyl-2-oxo-2H-chromene-3-carboxamide.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, coumarin derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints.[5][11] This prevents the cancer cells from completing the necessary phases for division. The specific phase of cell cycle arrest can vary depending on the cell line and the specific coumarin derivative.

Modulation of Pro-Survival Signaling Pathways

Cancer cells often exhibit hyperactivation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell growth, proliferation, and survival.[5][11] Coumarin derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[6][11]

The inhibitory effect on the PI3K/Akt/mTOR pathway is depicted in the following diagram:

Figure 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Validation: A Guide to Mechanistic Studies

To empirically validate the proposed anticancer mechanism of action for N-methyl-2-oxo-2H-chromene-3-carboxamide, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

This assay is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[9][12]

-

Compound Treatment: Treat the cells with increasing concentrations of N-methyl-2-oxo-2H-chromene-3-carboxamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expected Quantitative Data:

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 8.2 |

| HepG2 (Liver) | 12.8 |

| Normal Fibroblasts | >100 |

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine if the compound induces cell cycle arrest.

Protocol:

-

Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis of Key Signaling Proteins

This method is crucial for investigating the molecular mechanisms, such as apoptosis induction and pathway inhibition.

Protocol:

-

Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Densitometry Analysis: Quantify the protein band intensities to determine changes in protein expression levels.

Experimental Workflow Diagram:

Figure 3: Workflow for a Mechanistic Study of an Anticancer Compound.

Conclusion and Future Directions

The available evidence strongly suggests that N-methyl-2-oxo-2H-chromene-3-carboxamide holds significant promise as an anticancer agent. Its putative mechanism of action, centered on the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling, aligns with the characteristics of effective cancer therapeutics. The experimental framework provided in this guide offers a robust approach for the definitive elucidation of its molecular mechanisms. Future research should focus on in vivo studies to assess its efficacy and safety in preclinical models, which will be a critical step in its potential translation to the clinic.

References

- MDPI. (2025, October 23). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer.

- PMC. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives.

- PubMed. (2024, March 5). Anticancer mechanism of coumarin-based derivatives.

- MDPI. (2022, October 9). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells.

- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). Molecules.

- MDPI. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

- ResearchGate. (2025, May 1). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives.

- PubMed. (2025, June 2). A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line.

- Taylor & Francis. (2025, May 26). A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell.

- International Journal of Pharmaceutical Sciences Review and Research. (2016, December 24). Current Developments of C3-Substituted Coumarin Hybrids as Anti-Cancer Agents.

- PubMed. Synthesis and anticancer potential of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides.

- MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.

- ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N.

- PubMed. (2021, October 15). Investigation of 3-sulfamoyl coumarins against cancer-related IX and XII isoforms of human carbonic anhydrase as well as cancer cells leads to the discovery of 2-oxo-2H-benzo[h]chromene-3-sulfonamide - A new caspase-activating proapoptotic agent.

- Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][6]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023, January 13). Retrieved from

- PMC. (2023, March 6). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII.

- PubMed. (2014, June 10). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO.

- ResearchGate. 2-Oxo-2H-chromene-3-carboxamide derivatives.

- Revue Roumaine de Chimie. Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives.

- Synthesis and antiinflammatory activity of substituted (2-oxochromen-3-yl)benzamides. (2026, January 17).

- Oriental Journal of Chemistry. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

- Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.

- Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by.

- Taylor & Francis. (2023, March 6). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII.

- ResearchGate. (2025, February 10). (PDF) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.

- PMC. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. sapub.org [sapub.org]

- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 12. Sci-Hub. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives / Molecules, 2021 [sci-hub.sg]

The 2-Oxo-2H-chromene-3-carboxamide Scaffold: A Privileged Core

An In-depth Technical Guide to the Synthesis, Biological Activities, and Structure-Activity Relationships of 2-Oxo-2H-chromene-3-carboxamide Derivatives

Executive Summary: The 2-oxo-2H-chromene, or coumarin, scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of biological activities.[1][2] The functionalization of this core at the C3-position with a carboxamide moiety has given rise to a class of derivatives with significantly enhanced and diverse pharmacological profiles. These derivatives have demonstrated potent anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, making them a focal point of intensive research in drug discovery.[3][4][5] This guide provides a comprehensive overview of the synthetic methodologies employed to create these compounds, details their key biological activities with supporting data, and synthesizes the current understanding of their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.